3-(3-ethoxypropyl)-6,7-dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Overview
Description
3-(3-ethoxypropyl)-6,7-dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound with a unique structure that includes an ethoxypropyl group, dimethoxy groups, and a thioxo group attached to a quinazolinone core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-ethoxypropyl)-6,7-dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone structure.
Introduction of the Thioxo Group: The thioxo group is introduced through a reaction with sulfur-containing reagents under controlled conditions.
Attachment of the Ethoxypropyl Group: This step involves the alkylation of the quinazolinone core with an ethoxypropyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3-ethoxypropyl)-6,7-dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The ethoxypropyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
3-(3-ethoxypropyl)-6,7-dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-ethoxypropyl)-6,7-dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. The thioxo group can interact with thiol-containing enzymes, potentially inhibiting their activity. The ethoxypropyl and methoxy groups can modulate the compound’s solubility and bioavailability, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(3-ethoxypropyl)-6,7-dimethoxy-2-oxo-2,3-dihydro-4(1H)-quinazolinone: Similar structure but with an oxo group instead of a thioxo group.
3-(3-ethoxypropyl)-6,7-dimethoxy-2-thioxo-2,3-dihydroquinazoline: Lacks the 4(1H)-quinazolinone core.
Uniqueness
3-(3-ethoxypropyl)-6,7-dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is unique due to the presence of both thioxo and methoxy groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(3-ethoxypropyl)-6,7-dimethoxy-2-sulfanylidene-1H-quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-4-21-7-5-6-17-14(18)10-8-12(19-2)13(20-3)9-11(10)16-15(17)22/h8-9H,4-7H2,1-3H3,(H,16,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYCOEALQXXZBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=O)C2=CC(=C(C=C2NC1=S)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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